molecular formula C7H7BBrFO2 B14767927 (5-Bromo-4-fluoro-2-methylphenyl)boronic acid

(5-Bromo-4-fluoro-2-methylphenyl)boronic acid

Cat. No.: B14767927
M. Wt: 232.84 g/mol
InChI Key: RYBNCDXJWMVEAW-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoro-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of boronic acids to phenols.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(5-Bromo-4-fluoro-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-4-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C7H7BBrFO2

Molecular Weight

232.84 g/mol

IUPAC Name

(5-bromo-4-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,11-12H,1H3

InChI Key

RYBNCDXJWMVEAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)F)Br)(O)O

Origin of Product

United States

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